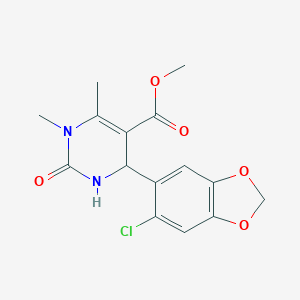
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Methyl 4-(6-chlorobenzo[d][1,3]dioxol-5-yl)-2-oxo-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. Studies have shown that the compound may inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation. It may also interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant and neuroprotective properties. The compound has also been found to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments is its potential as a pharmacological agent. The compound has been found to have various activities that may be useful in the treatment of inflammatory disorders, pain, epilepsy, and cancer. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the compound's pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the compound's potential as a neuroprotective agent. Studies have shown that it may protect against neuronal damage caused by oxidative stress and inflammation. Further research is needed to determine its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is the compound's antitumor activity. Studies have shown that it may inhibit the growth of certain cancer cells. Further research is needed to determine its effectiveness in treating various types of cancer and to investigate its potential as a chemotherapeutic agent.
In addition, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug targets. This may lead to the development of new drugs that target specific signaling pathways in the body.
Conclusion:
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has shown promising results in various studies. It has been found to have potential pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. Further research is needed to fully elucidate its mechanism of action and to determine its effectiveness in treating various diseases.
Métodos De Síntesis
The synthesis of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been achieved using different methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea. The reaction is carried out in the presence of a catalyst, typically an acid or a base, and a solvent such as ethanol or acetic acid. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propiedades
Nombre del producto |
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Fórmula molecular |
C15H15ClN2O5 |
Peso molecular |
338.74 g/mol |
Nombre IUPAC |
methyl 6-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O5/c1-7-12(14(19)21-3)13(17-15(20)18(7)2)8-4-10-11(5-9(8)16)23-6-22-10/h4-5,13H,6H2,1-3H3,(H,17,20) |
Clave InChI |
VDLPVFYMAMSYPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
SMILES canónico |
CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308133.png)
![7-Acetyl-6-(1,3-benzodioxol-5-yl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308134.png)
![1-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether](/img/structure/B308135.png)
![7-Acetyl-3-(butylsulfanyl)-6-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308141.png)
![1-[3-(butylsulfanyl)-6-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308142.png)
![7-Acetyl-3-(butylsulfanyl)-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308143.png)
![6-[5-(2-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308145.png)
![1-[3-(butylsulfanyl)-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308146.png)
![7-Acetyl-3-(butylsulfanyl)-6-(4-isopropoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308147.png)
![5'-fluoro-3-[(4-methylbenzyl)sulfanyl]-2'-oxo-1',3',6,7-tetrahydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,3'-(2'H)-indole]](/img/structure/B308149.png)
![3-[(4-Methylbenzyl)sulfanyl]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308150.png)
![3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308152.png)
![1-[3-(butylsulfanyl)-6-[2-(hexyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308153.png)
![6-Methyl-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308155.png)